methyl 3-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15F3N2O5S2 and its molecular weight is 436.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Applications
Methyl 3-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)thiophene-2-carboxylate is involved in complex chemical reactions and syntheses. A study by Abaee and Cheraghi (2013) discusses a four-component Gewald reaction under organocatalyzed aqueous conditions, which is significant in the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013). Similarly, Faty, Hussein, and Youssef (2010) describe the use of a thiophene carboxylate derivative in synthesizing various compounds with antimicrobial activities (Faty, Hussein, & Youssef, 2010).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, thiophene derivatives have been studied extensively. Hajjem, Khoud, and Baccar (2010) explored the reaction of methyl 3-amino-2-thiophene carboxylate with various agents, contributing to our understanding of the synthesis of thienopyrimidinones, which are important in pharmaceutical research (Hajjem, Khoud, & Baccar, 2010). Additionally, the study by Thomas et al. (2017) on 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrates their potential as tumor-selective compounds, indicating significant implications in cancer research (Thomas et al., 2017).
Material Science and Chemistry
In the field of material science and chemistry, the synthesis and characterization of thiophene derivatives are crucial. For instance, the work of Stephens, Price, and Sowell (1999) in synthesizing methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates adds to our knowledge of the properties of thiophenes, which can be relevant in developing new materials (Stephens, Price, & Sowell, 1999).
Analytical Methods
Developing analytical methods for amino acids and related compounds is another application. Moore (1968) discusses using dimethyl sulfoxide as a solvent in the ninhydrin reaction for amino acid analysis, contributing to more efficient and safer analytical methods (Moore, 1968).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
The bioavailability, half-life, metabolism, and excretion of this compound would need to be determined in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is acting . Specific details about how these factors influence the action of this compound are currently unknown .
Future research will hopefully shed light on these areas and provide valuable insights into the potential applications of this compound .
Properties
IUPAC Name |
methyl 3-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5S2/c1-26-15(23)14-12(6-7-27-14)28(24,25)21-11-4-2-10(3-5-11)8-13(22)20-9-16(17,18)19/h2-7,21H,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQJDBFMZZYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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